molecular formula C21H22N2O3 B11186063 (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B11186063
M. Wt: 350.4 g/mol
InChI Key: BCAJELCYYOMSAH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide is a complex organic compound that features an indole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole derivative is then methoxylated using methanol and a suitable catalyst.

    Coupling Reaction: The methoxyindole is coupled with a methoxyphenylprop-2-enamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. The indole moiety is known for its biological activity, and derivatives of this compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Serotonin: A neurotransmitter with an indole moiety, involved in regulating mood and behavior.

    Melatonin: A hormone that regulates sleep-wake cycles, also containing an indole structure.

Uniqueness

What sets (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide apart is its combination of the indole and methoxyphenyl groups, which may confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H22N2O3/c1-25-17-8-9-18-16(14-23-19(18)13-17)11-12-22-21(24)10-7-15-5-3-4-6-20(15)26-2/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-7+

InChI Key

BCAJELCYYOMSAH-JXMROGBWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.